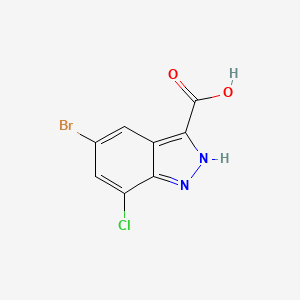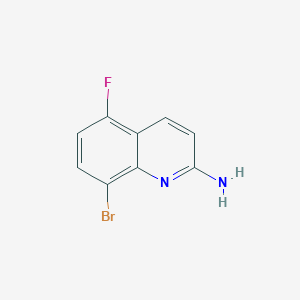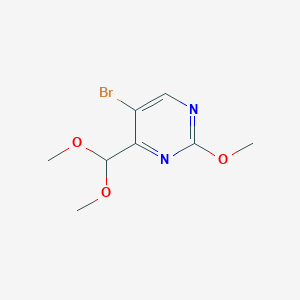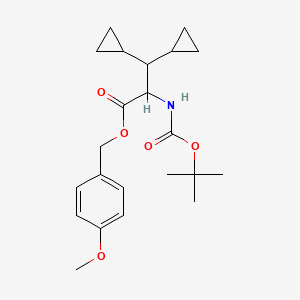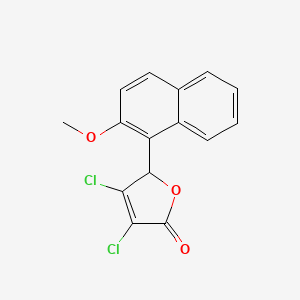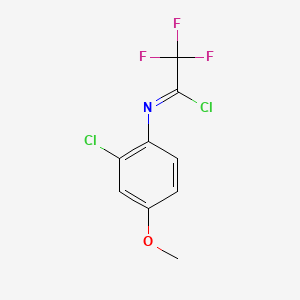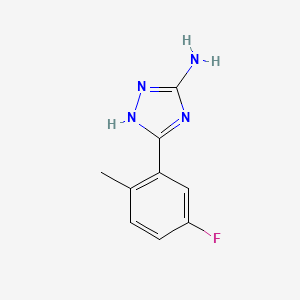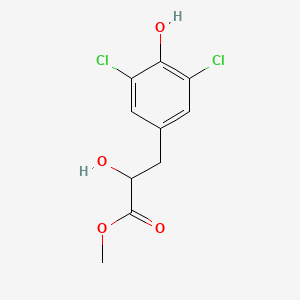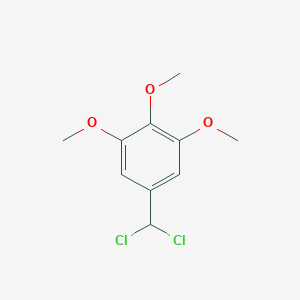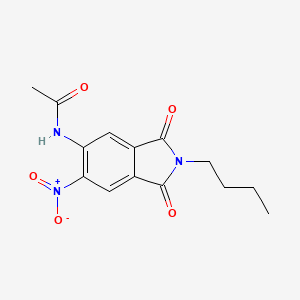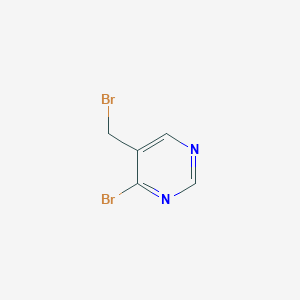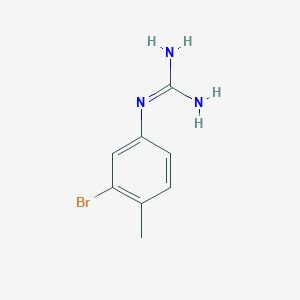
1-(3-Bromo-4-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)guanidine typically involves the reaction of 3-bromo-4-methylaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as a guanidylating agent . The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs transition metal-catalyzed reactions. These methods are advantageous due to their high yields and the ability to use a wide range of substrates . Catalysts such as palladium or nickel are commonly used in these processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include corresponding oxides or hydroxylated derivatives.
Reduction: Products include amines or partially reduced intermediates.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role as a kinase inhibitor and its potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromo-4-methylphenyl)thiourea: Similar structure but contains a thiourea group instead of a guanidine group.
1-(3-Bromo-4-methylphenyl)urea: Contains a urea group instead of a guanidine group.
1-(3-Bromo-4-methylphenyl)imidazole: Contains an imidazole ring instead of a guanidine group.
Uniqueness
1-(3-Bromo-4-methylphenyl)guanidine is unique due to its high basicity and ability to form stable hydrogen bonds. These properties make it particularly useful in biological applications where strong interactions with biomolecules are required .
Propiedades
Fórmula molecular |
C8H10BrN3 |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
2-(3-bromo-4-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clave InChI |
ORLBDTIUTXZBDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=C(N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



